

Application Notes and Protocols: Utilizing SKI-73 in Combination Cancer Therapy

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Compound of Interest

Compound Name: SKI-73

Cat. No.: B15587084

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Introduction

SKI-73 is a cell-active chemical probe that acts as a prodrug, converting to the potent and selective inhibitor SKI-72, which targets Protein Arginine Methyltransferase 4 (PRMT4).[1] PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is an enzyme that plays a crucial role in the regulation of gene expression and various cellular processes by methylating histone and non-histone proteins.[2][3] Overexpression of PRMT4 has been implicated in the progression of several cancers, including breast, prostate, lung, and colorectal cancers, making it a compelling target for therapeutic intervention.[2][4]

While specific preclinical or clinical data on the use of **SKI-73** or its active form, SKI-72, in combination with other cancer drugs is not currently available in published literature, the therapeutic strategy of targeting PRMT4 in combination regimens holds significant promise. This document provides application notes and protocols based on the broader class of PRMT4 inhibitors to guide researchers in designing experiments to explore the potential of **SKI-73** in combination cancer therapies.

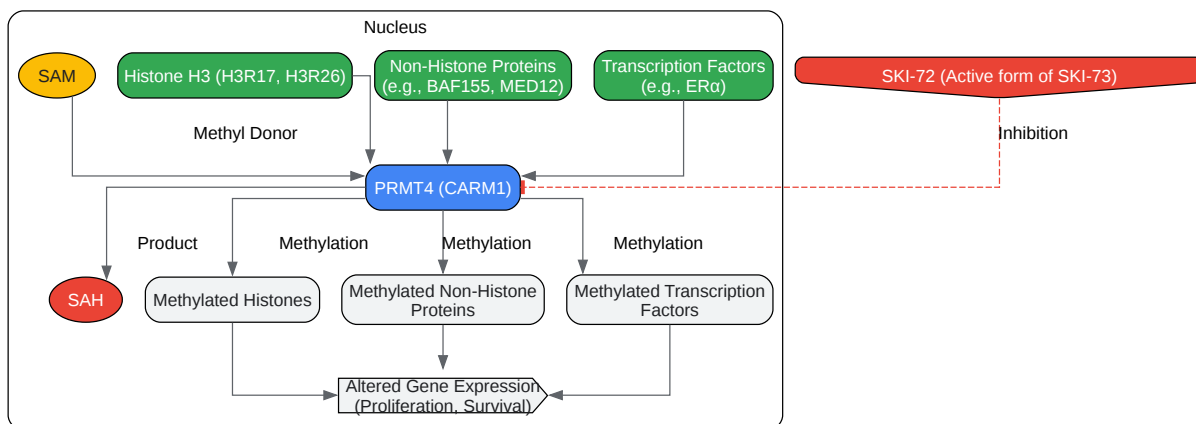
It is important to distinguish the chemical probe **SKI-73**, a PRMT4 inhibitor, from the SKI (Sloan-Kettering Institute) oncoprotein. The SKI oncoprotein is a repressor of TGF- β signaling and represents a distinct therapeutic target in cancers such as pancreatic cancer.[5][6]

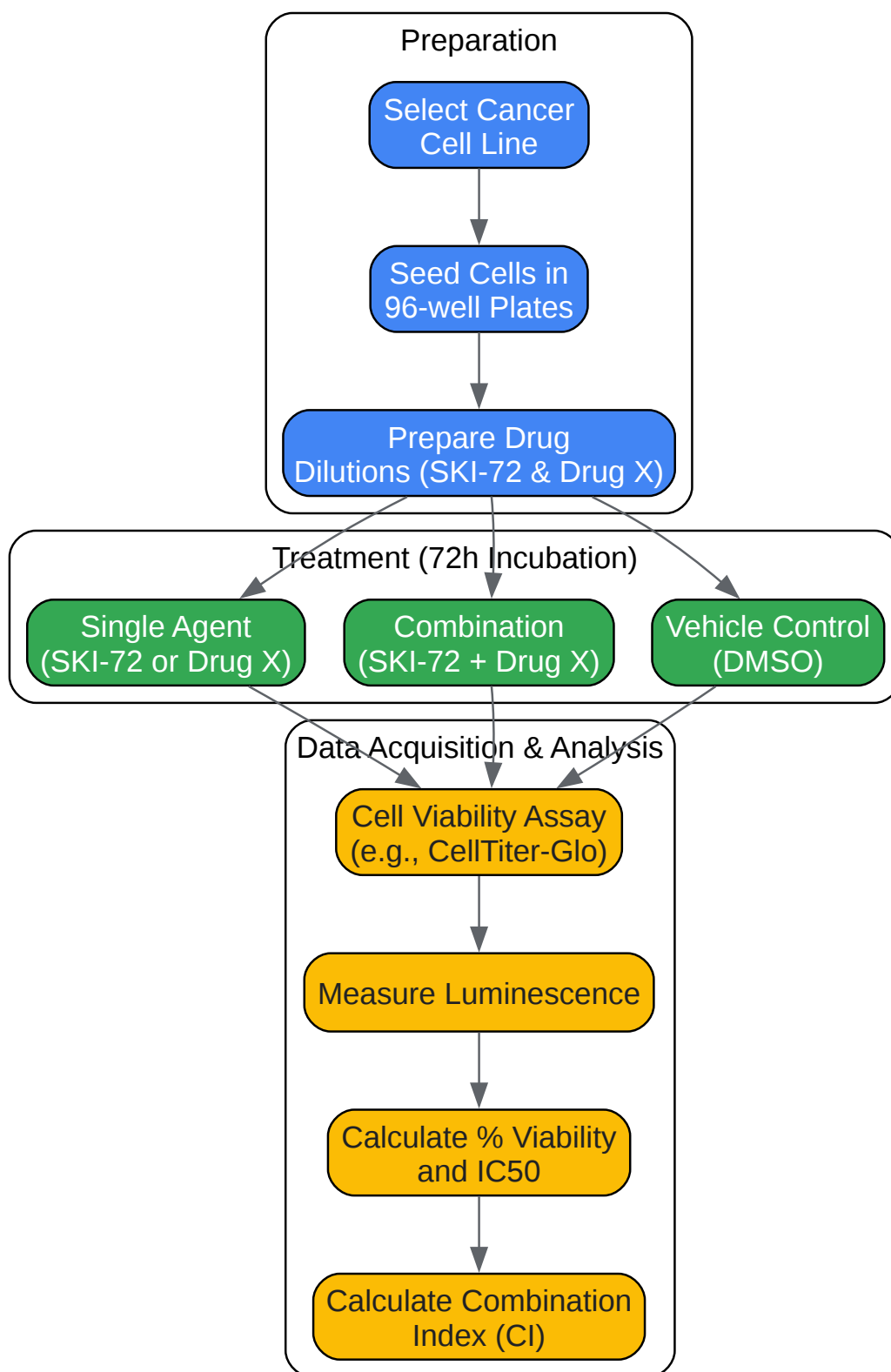
Mechanism of Action of PRMT4 and Rationale for Combination Therapy

PRMT4 is a Type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on its substrates.^[7] This post-translational modification can alter protein function and localization, impacting various cellular pathways critical for cancer cell proliferation and survival. PRMT4 inhibitors, like the active form of **SKI-73**, typically function by competing with the enzyme's natural substrate, S-adenosylmethionine (SAM), the methyl group donor.^[2] By blocking the methyltransferase activity of PRMT4, these inhibitors can modulate gene expression and disrupt oncogenic signaling pathways.^[2]

The rationale for using PRMT4 inhibitors in combination therapy is based on the principle of synthetic vulnerability, where the inhibition of PRMT4 can sensitize cancer cells to the effects of other anticancer agents. For instance, combining PRMT1 inhibitors with EGFR inhibitors has been shown to increase the sensitivity of non-small cell lung cancer cells to the EGFR inhibitor.^[7] Similarly, combining PRMT5 inhibitors with mTOR inhibitors has been explored as a potential therapeutic approach in glioblastoma.^[7] These examples with other PRMT family members provide a strong rationale for investigating analogous combination strategies with PRMT4 inhibitors.

PRMT4 Signaling Pathway





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